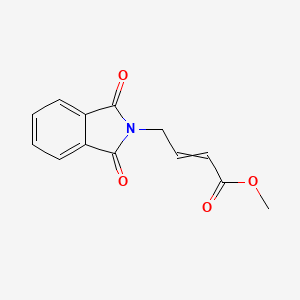![molecular formula C32H26MnN8 B14798209 2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;manganese(2+)](/img/structure/B14798209.png)
2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;manganese(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;manganese(2+) is a complex compound that belongs to the phthalocyanine family. These compounds are known for their stability and unique electronic properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;manganese(2+) typically involves the reaction of phthalonitrile with manganese salts under high-temperature conditions. The reaction is often carried out in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the phthalocyanine ring structure. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of manganese.
Reduction: The compound can be reduced, often using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where ligands in the phthalocyanine ring are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;manganese(2+) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stable structure and electronic properties.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and electronic materials.
Mécanisme D'action
The mechanism of action of this compound involves its ability to interact with molecular targets through its phthalocyanine ring structure. The manganese center can participate in redox reactions, influencing various biochemical pathways. The compound’s electronic properties allow it to absorb light and generate reactive oxygen species, which can be used in photodynamic therapy to target cancer cells.
Comparaison Avec Des Composés Similaires
Similar compounds include cobalt(II) phthalocyanine, zinc phthalocyanine, and copper phthalocyanine. Compared to these compounds, 2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;manganese(2+) offers unique redox properties due to the presence of manganese, making it particularly useful in catalytic and photodynamic applications.
References
Propriétés
Formule moléculaire |
C32H26MnN8 |
|---|---|
Poids moléculaire |
577.5 g/mol |
Nom IUPAC |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;manganese(2+) |
InChI |
InChI=1S/C32H26N8.Mn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-17,23,25,31,33,36-40H;/q-2;+2 |
Clé InChI |
RUPFVRODZLQRLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C([N-]4)NC6=C7C=CC=CC7C(N6)NC8=C9C=CC=CC9=C(N3)[N-]8.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-(pyridin-3-ylmethylamino)diazinan-3-one;hydrochloride](/img/structure/B14798130.png)
![4,4'-bi-9,9'-spirobi[9H-fluurene]](/img/structure/B14798131.png)
![3-chloro-N'-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B14798135.png)
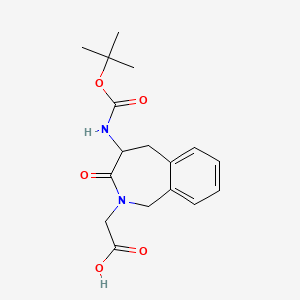
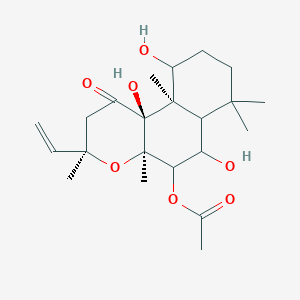

![(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B14798187.png)
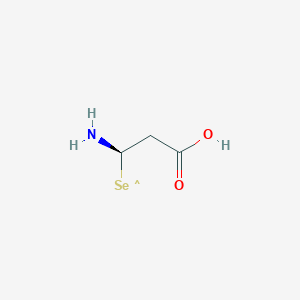
![1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14798191.png)


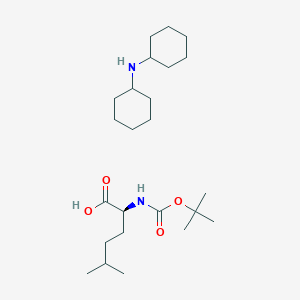
![sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate](/img/structure/B14798210.png)
